N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13-8-9-16(10-14(13)2)27(24,25)20-17(15-6-4-3-5-7-15)11-21-18(22)12-26-19(21)23/h3-10,17,20H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXKNMQUMDJIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the oxazolidinone ring, which can be achieved through the cyclization of amino acids or amino alcohols with carbonyl compounds. The phenylethyl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the sulfonation of the aromatic ring to attach the dimethylbenzenesulfonamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.
Scientific Research Applications
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on sulfonamide derivatives with analogous functional groups or therapeutic relevance. Below is a synthesis of available data from the evidence and inferred structural parallels:
Table 1: Key Properties of Selected Sulfonamide Derivatives
Structural and Functional Analysis
Oxazolidinone vs. Chromen-4-One: The target compound’s 2,4-dioxooxazolidine ring contrasts with the chromen-4-one scaffold in the patent example . Oxazolidinones are rigid, planar structures favoring interactions with bacterial ribosomes, while chromen-4-one derivatives (flavonoid analogs) often exhibit antioxidant or kinase-inhibitory activity.
Sulfonamide Substituents: The 3,4-dimethylbenzenesulfonamide group in the target compound introduces steric hindrance compared to the 2-fluoro-N-isopropylbenzamide substituent in Example 53 of .
Synthesis Efficiency :
- The patent compound () was synthesized with a 28% yield using a palladium-catalyzed cross-coupling reaction. Comparable methods (e.g., Suzuki-Miyaura coupling) might apply to the target compound, though yields and purity would depend on steric and electronic effects of the dimethylphenyl group.
Thermal Stability: The patent compound’s melting point (175–178°C) suggests moderate thermal stability, likely due to hydrogen bonding from the sulfonamide and pyrazolopyrimidine groups. The target compound’s melting point remains uncharacterized but could differ due to the oxazolidinone’s rigidity.
Biological Activity
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique molecular structure characterized by an oxazolidinone ring, a phenylethyl group, and a sulfonamide moiety. The molecular formula is , with a molecular weight of approximately 372.39 g/mol. The synthesis typically involves multi-step organic reactions that integrate various functional groups, enhancing its potential biological activity.
Synthetic Pathway
The synthesis generally follows these steps:
- Preparation of the Oxazolidinone Intermediate : This involves reacting appropriate aldehydes with amines under controlled conditions.
- Formation of the Phenylethyl Group : The introduction of the phenylethyl moiety can be achieved through nucleophilic substitution reactions.
- Sulfonamide Formation : The final step typically involves the reaction with sulfonyl chlorides to form the sulfonamide bond.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the oxazolidinone structure have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial protein synthesis by binding to ribosomal subunits .
Anticancer Properties
Studies have explored the anticancer potential of related sulfonamides. For example, compounds structurally related to this compound have demonstrated anti-proliferative effects against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines. One study reported an IC50 value of 3.96 µM for a related compound against MCF-7 cells, indicating strong cytotoxicity . The mechanism involves induction of apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Its structural components indicate potential interactions with inflammatory pathways, possibly by inhibiting specific enzymes involved in inflammation.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3,4-dimethylbenzenesulfonamide?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, sulfonylation, and cyclization. For example:
- Step 1 : Formation of the oxazolidinone core via condensation of a β-amino alcohol with carbonyl reagents under acidic conditions.
- Step 2 : Sulfonylation of the intermediate using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
- Step 3 : Purification via column chromatography or recrystallization. Key reagents and conditions include anhydrous solvents (e.g., dichloromethane), controlled temperatures (0–25°C), and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the sulfonamide proton appears as a singlet near δ 10–11 ppm.
- X-ray Crystallography : Resolves 3D molecular geometry; SHELX software is widely used for refinement .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
Q. How can solubility challenges be addressed during in vitro assays?
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for initial stock solutions.
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the benzene ring without altering core pharmacophores.
- Surfactant Use : Add polysorbate-80 or cyclodextrins to enhance aqueous solubility .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step in synthesis?
- Solvent Optimization : Replace dichloromethane with THF to improve reagent solubility.
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics.
- Temperature Gradients : Use gradual warming (0°C → RT) to minimize side reactions.
- Analytical Monitoring : Track reaction progress via TLC or HPLC to terminate at peak yield .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple cell lines to identify context-dependent effects.
- Structural Analog Comparison : Test derivatives (e.g., replacing the oxazolidinone with a pyridazinone) to isolate active moieties .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases) and validate via SPR assays .
Q. What computational methods predict degradation pathways under physiological conditions?
- DFT Calculations : Simulate bond dissociation energies to identify labile sites (e.g., oxazolidinone ring hydrolysis).
- MD Simulations : Model interactions with water molecules to predict hydrolysis rates.
- LC-MS/MS : Validate degradation products experimentally under simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
Q. How can regioselectivity issues in functionalization of the benzene ring be mitigated?
- Directing Groups : Introduce temporary protecting groups (e.g., boronate esters) to steer electrophilic substitution.
- Metal-Catalyzed C-H Activation : Use palladium catalysts for selective ortho-functionalization.
- Microwave-Assisted Synthesis : Enhance reaction specificity via controlled thermal gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
